molecular formula C16H19NO4 B2465661 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide CAS No. 1428349-90-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide

Cat. No. B2465661
CAS RN: 1428349-90-9
M. Wt: 289.331
InChI Key: FDZKCAOQPLQHSY-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many pharmaceuticals and natural products . The compound also contains an amide group, which is a key functional group in proteins and other bioactive molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzodioxole and amide groups. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions, while the amide group might participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through toxicological studies. These studies might involve assessing the compound’s acute and chronic toxicity, its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s intended to be a drug, future research might involve conducting preclinical and clinical trials to assess its efficacy and safety . If it’s intended to be used in materials science, future research might involve studying its physical properties and potential applications .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(2)9-16(18)17-7-3-4-8-19-13-5-6-14-15(10-13)21-11-20-14/h5-6,10,12H,7-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZKCAOQPLQHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide

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